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Compound of Interest

Compound Name:
[(Pyridin-4-ylmethyl)-amino]-acetic

acid

CAS No.: 88720-65-4

Cat. No.: B1317158

Get Quote

Characterization of [(Pyridin-4-ylmethyl)-amino]-
acetic acid as a Zinc-Binding Scaffold
Abstract & Scientific Rationale
Fragment-Based Drug Discovery (FBDD) relies on identifying low-molecular-weight ligands

(<300 Da) that bind to biological targets with high ligand efficiency (LE). [(Pyridin-4-ylmethyl)-
amino]-acetic acid (also known as N-(4-pyridylmethyl)glycine) represents a "privileged

scaffold" in medicinal chemistry due to its ability to act as a bidentate or tridentate ligand for

transition metals (Zn²⁺, Cu²⁺, Fe²⁺).

This Application Note details the protocol for characterizing this compound as a competitive

inhibitor of Zinc-dependent Metalloproteases (MMPs). The pyridine nitrogen and the amino-

carboxylate backbone mimic the coordination geometry required to chelate the catalytic zinc

ion within the enzyme's active site.
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Key Mechanistic Insight: Unlike bulkier hydroxamic acid inhibitors, this fragment binds with

lower affinity but higher specificity potential when optimized. The protocols below address the

specific challenges of screening weak-affinity chelators, particularly the interference of buffer

components.

Compound Profile & Preparation[1][2][3][4][5][6]
Property Specification

IUPAC Name 2-[(pyridin-4-ylmethyl)amino]acetic acid

Molecular Weight 166.18 g/mol

Solubility Soluble in water (Zwitterionic character), DMSO

pKa Values
~4.2 (Carboxylate), ~8.5 (Amine), ~5.2

(Pyridine)

Storage -20°C, desiccated.[1] Hygroscopic.

Stock Solution Preparation:

Weigh 1.66 mg of powder.

Dissolve in 1.0 mL of 100% DMSO to create a 10 mM Stock.

Sonicate for 30 seconds to ensure complete dissolution.

Note: Avoid aqueous stock solutions for long-term storage to prevent potential hydrolysis or

microbial growth.

Workflow Visualization
The following diagram outlines the logical flow from fragment preparation to hit validation,

highlighting the critical "Go/No-Go" decision points based on binding kinetics and enzymatic

inhibition.
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Figure 1: Fragment screening workflow. The compound is first validated for solubility, then

screened for direct binding (SPR) before functional validation (FRET).

Protocol 1: Surface Plasmon Resonance (SPR) Binding
Assay
Objective: To determine the dissociation constant (

) of the fragment against a target metalloprotein (e.g., MMP-12 or Carbonic Anhydrase). SPR is
preferred over thermal shift assays for this fragment due to its rapid on/off rates.

Materials
Sensor Chip: CM5 (Carboxymethylated dextran).

Running Buffer (HBS-P+): 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4.

Target Protein: Recombinant MMP-12 (Catalytic Domain).

Reference: Flow cell 1 (activated/deactivated without protein).

Experimental Steps
Immobilization:

Activate surface with EDC/NHS (1:1) for 7 minutes.

Inject MMP-12 (20 µg/mL in 10 mM Sodium Acetate, pH 5.0) to reach ~2000 RU.

Critical: Do not over-immobilize; high density can cause steric hindrance for small

fragments.
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Block with 1 M Ethanolamine-HCl.

Sample Preparation:

Dilute the 10 mM DMSO stock into Running Buffer to generate a concentration series: 0,

10, 31.6, 100, 316, 1000 µM.

DMSO Matching: Ensure all samples and running buffer contain exactly 1% DMSO to

prevent bulk refractive index jumps.

Injection Cycle (Single Cycle Kinetics):

Flow Rate: 30 µL/min.

Contact Time: 60 seconds.

Dissociation Time: 60 seconds.

Note: Regeneration is usually not required for fragments due to fast dissociation. If

needed, use a 15-second pulse of 10 mM Glycine-pH 9.5 (mild base disrupts the pyridine-

zinc interaction).

Data Analysis:

Zero-adjust and reference-subtract sensorgrams.

Fit data to a 1:1 Steady State Affinity model (Plot

vs. Concentration).

Expectation: As a fragment, the

will likely be in the high micromolar range (100–500 µM).

Protocol 2: FRET-Based Enzymatic Inhibition Assay
Objective: To confirm that the binding observed in SPR results in functional inhibition of the

metalloprotease.
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Scientific Integrity Check (The "EDTA Trap")
WARNING: Standard protease assay buffers often contain EDTA or EGTA to prevent

aggregation. You must EXCLUDE strong chelators from this assay. The fragment competes

with the enzyme for the Zinc ion. If EDTA is present, it will strip the Zinc, inactivating the

enzyme independently of your compound, leading to false positives.

Materials
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, 10 µM

ZnCl₂.

Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (Fluorogenic MMP substrate).

Enzyme: MMP-12 (1 nM final concentration).

Compound: [(Pyridin-4-ylmethyl)-amino]-acetic acid (dilution series).

Step-by-Step Methodology
Plate Setup: Use a black, low-binding 384-well plate.

Enzyme Addition:

Add 10 µL of Enzyme Solution (2 nM in Assay Buffer) to wells.

Include "No Enzyme" control (Background) and "No Inhibitor" control (100% Activity).

Compound Incubation:

Add 20 nL of compound (via Acoustic Dispenser or pin tool) to the enzyme.

Incubate for 30 minutes at Room Temperature (RT). This allows the pyridine-glycine motif

to equilibrate with the active site Zinc.

Substrate Initiation:

Add 10 µL of Substrate Solution (10 µM in Assay Buffer). Final Volume = 20 µL.

Kinetic Readout:
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Measure Fluorescence immediately (

nm,

nm).

Read every 60 seconds for 45 minutes.

Data Processing
Calculate the slope (RFU/min) for the linear portion of the reaction.

Normalize data:

Plot % Inhibition vs. Log[Compound] to determine

.

Mechanistic Visualization
The following diagram illustrates the proposed bidentate coordination mechanism of the

fragment within the metalloprotein active site.
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Figure 2: Proposed bidentate chelation mode. The pyridine nitrogen and carboxylate oxygen

displace the catalytic water molecule bound to the Zinc ion.

Troubleshooting & Optimization
Issue Probable Cause Solution

High Background Signal
Substrate degradation or

autofluorescence.

Check substrate purity; ensure

compound does not fluoresce

at 393 nm.

No Inhibition observed pH mismatch.

The pyridine nitrogen (pKa

~5.2) must be unprotonated to

bind Zn. Ensure Buffer pH is >

7.0.

Steep Hill Slope (> 2.0)
Aggregation / Promiscuous

binding.

Add 0.01% Triton X-100; spin

down compound stocks to

remove precipitates.

SPR Signal Drifting DMSO mismatch.
Perform a "Solvent Correction"

cycle in the SPR software.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. N-Pivaloylglycine | Amino Acid Derivatives | 23891-96-5 | Invivochem [invivochem.com]

2. 88720-65-4 CAS MSDS (Glycine, N-(4-pyridinylmethyl)- (9CI)) Melting Point Boiling Point
Density CAS Chemical Properties [chemicalbook.com]

To cite this document: BenchChem. [Application Note: Fragment-Based Screening of
Metalloprotein Inhibitors]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1317158/docs#application-note-fragment-based-
screening-of-metalloprotein-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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